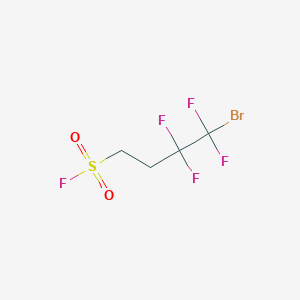

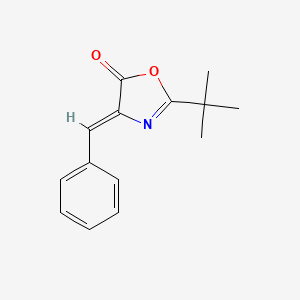

![molecular formula C16H17FN2O2 B2546738 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478259-59-5](/img/structure/B2546738.png)

4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic molecule that is likely to be of interest due to its structural features, which include a pyrrole ring, a butanoyl group, and a fluorophenylmethyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involved a cycloaddition reaction followed by hydrolysis . Similarly, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized through a multi-step nucleophilic substitution reaction and ester hydrolysis, with a total yield of 48.8% . These methods suggest that the synthesis of 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide could also involve nucleophilic substitution and hydrolysis steps, with careful optimization needed to achieve a reasonable yield.

Molecular Structure Analysis

The molecular structure of a compound like 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide would be characterized using techniques such as NMR and mass spectrometry, as was done for the compound in paper . These techniques confirm the structure of the synthesized compounds and are essential for ensuring the correct molecular assembly has been achieved.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the functional groups present. For example, the presence of an ester group can lead to hydrolysis reactions, as seen in the synthesis of the compounds in both papers . The fluorine atom on the aromatic ring can affect the electronic properties of the molecule, potentially influencing its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide would be determined by its functional groups and overall molecular structure. These properties include solubility, melting point, and stability, which are crucial for the practical application of the compound. The papers provided do not discuss these properties directly, but similar compounds' properties can provide a baseline for what might be expected .

Applications De Recherche Scientifique

Synthesis and Characterization of Aromatic Polyamides

Research has been conducted on the synthesis and characterization of aromatic polyamides derived from various chemical compounds, highlighting the importance of specific functional groups in creating materials with desirable thermal and mechanical properties. For instance, the synthesis of aromatic polyamides through polycondensation techniques using bis(ether-carboxylic acids) or dietheramines shows that these compounds exhibit high thermal stability, solubility in organic solvents, and can form transparent, tough films. These materials have potential applications in coatings, films, and high-performance plastics due to their excellent physical properties (Yang, Hsiao, & Yang, 1999); (Hsiao, Yang, & Lin, 1999).

Development of Novel Polyamide Materials

The creation of novel polyamide materials using specific chemical precursors demonstrates the flexibility of these compounds in synthesizing materials with unique properties. For example, polyamides containing ether and bulky fluorenylidene groups have been prepared, showing no significant weight loss up to high temperatures and possessing glass transition temperatures suitable for various industrial applications. These findings suggest the potential of these materials in electronics, automotive, and aerospace industries due to their high thermal stability and mechanical strength (Hsiao, Yang, & Chen, 2000).

Propriétés

IUPAC Name |

4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-2-3-15(20)12-8-14(18-10-12)16(21)19-9-11-4-6-13(17)7-5-11/h4-8,10,18H,2-3,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHLYABQJFHVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

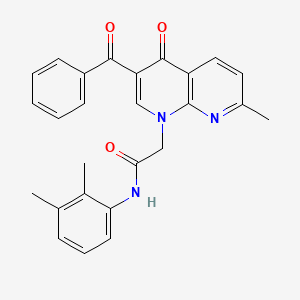

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

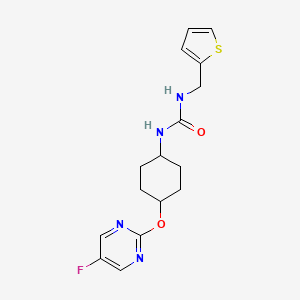

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)